Cas no 81246-80-2 (5'-O-DMT-2'-TBDMS-Uridine)

5'-O-DMT-2'-TBDMS-Uridine is a protected nucleoside derivative widely used in oligonucleotide synthesis. The 5'-O-dimethoxytrityl (DMT) group serves as a temporary protecting group for the 5'-hydroxyl, enabling selective deprotection during solid-phase synthesis. The 2'-O-tert-butyldimethylsilyl (TBDMS) group provides steric protection for the 2'-hydroxyl, ensuring regioselective coupling and minimizing side reactions. This compound is particularly valuable in RNA synthesis, where precise protection is critical to maintain fidelity. Its high purity and stability under standard synthesis conditions make it a reliable building block for research and therapeutic applications. Proper handling under anhydrous conditions is recommended to preserve its reactivity.
5'-O-DMT-2'-TBDMS-Uridine structure
5'-O-DMT-2'-TBDMS-Uridine structure
Product name:5'-O-DMT-2'-TBDMS-Uridine
CAS No:81246-80-2
MF:C36H44N2O8Si
MW:660.828671455383
MDL:MFCD00135726
CID:839618
PubChem ID:11017778

5'-O-DMT-2'-TBDMS-Uridine Chemical and Physical Properties

Names and Identifiers

    • 5'-O-DMT-2'-TBDMS-Uridine
    • 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyld methylsilyl)oxy)-4-hydroxytetrahydrofu...
    • 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • 2'-O-tert-Butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)uridine
    • 2'-O-TERT-BUTYLDIMETHYLSILYL-5'-O-DMT-URIDINE
    • 5’-DMT-2’-TBDMS-rU
    • 5'-DMT-2'-TBDMS-RU
    • 2'-O-(tert-Butyldimethylsilyl)-5'-O-(4,4'-dimethoxytrityl)uridine
    • C36H44N2O8Si
    • 2618AC
    • 2'-O-tertButyldimethylsilyl-5'-O-DMT-uridine
    • 3'-O-tert-Butyldimethylsilyl-5'-O-DMT-uridine
    • 5'-O-(4,4'-Dimethoxytrity
    • 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]uridine (ACI)
    • 2′-O-tert-Butyldimethylsilyl-5′-O-(4,4′-dimethoxytrityl)uridine
    • 1-[(2R,3R,4R,5R)-5-{[BIS(4-METHOXYPHENYL)(PHENYL)METHOXY]METHYL}-3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-HYDROXYOXOLAN-2-YL]-3H-PYRIMIDINE-2,4-DIONE
    • 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldmethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • AKOS015999127
    • 1-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • AS-10167
    • CS-0154964
    • DA-70191
    • AC-32207
    • DTXSID50451982
    • 81246-80-2
    • 1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
    • SCHEMBL1582059
    • MFCD00135726
    • C76600
    • 5'-O-(4,4'-Dimethoxytrityl) 2'-O-[(1,1-dimethylethyl)-dimethylsilyl]-uridine
    • J-700365
    • PD158436
    • J-700111
    • HY-W102322
    • MDL: MFCD00135726
    • Inchi: 1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1
    • InChI Key: KVHQIELPHWJPSY-WXQJYUTRSA-N
    • SMILES: C(C1C=CC=CC=1)(C1C=CC(OC)=CC=1)(C1C=CC(OC)=CC=1)OC[C@@H]1[C@@H](O)[C@@H](O[Si](C)(C)C(C)(C)C)[C@H](N2C=CC(=O)NC2=O)O1

Computed Properties

  • Exact Mass: 660.28669290g/mol
  • Monoisotopic Mass: 660.28669290g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 47
  • Rotatable Bond Count: 12
  • Complexity: 1070
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 116

Experimental Properties

  • Density: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (3.5E-5 g/L) (25 ºC),

5'-O-DMT-2'-TBDMS-Uridine Security Information

5'-O-DMT-2'-TBDMS-Uridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O29890-10g
5'-O-DMT-2'-TBDMS-Uridine
81246-80-2 97%
10g
¥4486.0 2023-07-10
MedChemExpress
HY-W102322-100mg
5'-O-DMT-2'-TBDMS-Uridine
81246-80-2 99.63%
100mg
¥500 2023-08-31
TRC
D494218-500mg
5'-O-DMT-2'-TBDMS-Uridine
81246-80-2
500mg
$ 70.00 2022-06-05
abcr
AB496831-100 mg
5'-o-Dmt-2'-tbdms-uridine; 98%
81246-80-2
100mg
€541.30 2023-06-15
Matrix Scientific
091170-250mg
1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, 95+%
81246-80-2 95+%
250mg
$435.00 2023-09-06
Chemenu
CM137920-1g
1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
81246-80-2 97%
1g
$163 2022-09-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225604-100mg
5'-O-DMT-2'-TBDMS-Uridine
81246-80-2 98%
100mg
¥150.00 2024-07-28
1PlusChem
1P008L9O-100g
5'-O-DMT-2'-TBDMS-Uridine
81246-80-2 98%
100g
$2216.00 2025-02-24
MedChemExpress
HY-W102322-250mg
5'-O-DMT-2'-TBDMS-Uridine
81246-80-2 99.63%
250mg
¥148 2024-04-17
A2B Chem LLC
AE00012-100g
5'-O-Dmt-2'-TBDMS-uridine
81246-80-2 98%
100g
$2098.00 2024-04-19

5'-O-DMT-2'-TBDMS-Uridine Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Bis(1,1-dimethylethyl)[[(trifluoromethyl)sulfonyl]oxy]silyl 1,1,1-trifluorometha… Solvents: Dimethylformamide
1.2 Reagents: Imidazole Solvents: Dimethylformamide
1.3 Reagents: Methylamine Solvents: Ethanol
1.4 Solvents: Dichloromethane
1.5 Reagents: Hydrofluoric acid, homopolymer, compd. with pyridine Solvents: Pyridine
1.6 Reagents: Pyridine
1.7 Solvents: Methanol
Reference
An efficient preparation of protected ribonucleosides for phosphoramidite RNA synthesis
Serebryany, Vladimir; Beigelman, Leonid, Tetrahedron Letters, 2002, 43(11), 1983-1985

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Pyridine ,  Silver nitrate Solvents: Dimethylformamide ;  15 min, rt
1.2 12 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
RNA synthesis via dimer and trimer phosphoramidite block coupling
Hassler, Matthew; Wu, Yi Qiao; Mallikarjuna Reddy, N.; Chan, Tak Hang; Damha, Masad J., Tetrahedron Letters, 2011, 52(20), 2575-2578

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Pyridine ,  Hydrofluoric acid, homopolymer, compd. with pyridine ;  2 h, 0 °C; 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
1.4 Reagents: Pyridine ;  rt
1.5 12 h, rt
1.6 Solvents: Methanol ;  rt
Reference
Synthesis of cyclic di-nucleotidic acids as potential inhibitors targeting diguanylate cyclase
Ching, Shi Min; Tan, Wan Jun; Chua, Kim Lee; Lam, Yulin, Bioorganic & Medicinal Chemistry, 2010, 18(18), 6657-6665

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: 2-Propanamine, N-ethyl-N-(1-methylethyl)-, hydrochloride (1:1) ,  (2R,4S)-3-[(R)-Cyclopentyl(1-methyl-1H-imidazol-2-yl)methyl]-2-methoxy-4-(1-meth… Solvents: Tetrahydrofuran ;  rt
1.2 rt; 24 h, rt
1.3 Reagents: Methanol ,  Diisopropylethylamine ;  rt
Reference
Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules
Sun, Xixi; Lee, Hyelee; Lee, Sunggi; Tan, Kian L., Nature Chemistry, 2013, 5(9), 790-795

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Pyridine ;  0 °C
Reference
Synthesis of 2'-O-Substituted Ribonucleosides
Serebryany, V.; Beigelman, L., Nucleosides, 2003, 22(5-8), 1007-1009

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  2-Propanamine, N-ethyl-N-(1-methylethyl)-, hydrochloride (1:1) Catalysts: (2R,4S)-3-[(R)-Cyclopentyl(1-methyl-1H-imidazol-2-yl)methyl]-2-methoxy-4-(1-meth… ;  rt; 24 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Methanol ;  rt
Reference
Practical Silyl Protection of Ribonucleosides
Blaisdell, Thomas P.; Lee, Sunggi; Kasaplar, Pinar; Sun, Xixi; Tan, Kian L., Organic Letters, 2013, 15(18), 4710-4713

5'-O-DMT-2'-TBDMS-Uridine Raw materials

5'-O-DMT-2'-TBDMS-Uridine Preparation Products

Additional information on 5'-O-DMT-2'-TBDMS-Uridine

Recent Advances in the Synthesis and Applications of 5'-O-DMT-2'-TBDMS-Uridine (CAS: 81246-80-2)

The compound 5'-O-DMT-2'-TBDMS-Uridine (CAS: 81246-80-2) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its critical role as a protected nucleoside intermediate in oligonucleotide synthesis. Recent studies have focused on optimizing its synthetic pathways, exploring its applications in mRNA therapeutics, and improving its scalability for industrial production. This research brief consolidates the latest findings and technological advancements related to this compound, providing a comprehensive overview for professionals in the field.

One of the key advancements in the synthesis of 5'-O-DMT-2'-TBDMS-Uridine involves the development of more efficient protecting group strategies. Researchers have reported improved yields and reduced side reactions by employing novel catalysts and reaction conditions. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated that the use of palladium-based catalysts significantly enhances the selectivity of the 2'-TBDMS protection step, minimizing undesired byproducts. This innovation is particularly relevant for large-scale production, where yield and purity are paramount.

In addition to synthetic improvements, recent research has explored the compound's applications in mRNA vaccine development. The COVID-19 pandemic has underscored the importance of mRNA technology, and 5'-O-DMT-2'-TBDMS-Uridine serves as a crucial building block for modified nucleosides that enhance mRNA stability and translational efficiency. A 2022 study in Nature Biotechnology highlighted how incorporating this protected uridine derivative into mRNA sequences can reduce immunogenicity while maintaining high levels of protein expression, a finding with profound implications for future therapeutic designs.

Another area of interest is the compound's potential in antisense oligonucleotide (ASO) therapies. Researchers have investigated its utility in constructing chemically modified ASOs that target disease-causing RNAs with high specificity. A recent publication in Nucleic Acids Research (2023) detailed how 5'-O-DMT-2'-TBDMS-Uridine-derived modifications can improve the pharmacokinetic properties of ASOs, such as increased resistance to nucleases and enhanced cellular uptake. These modifications are being tested in preclinical models for neurodegenerative diseases and cancers, showing promising preliminary results.

Despite these advancements, challenges remain in the industrial-scale production of 5'-O-DMT-2'-TBDMS-Uridine. Issues such as cost-effective raw material sourcing, environmental sustainability of synthetic routes, and regulatory compliance are active areas of research. A 2023 industry report by Chemical & Engineering News emphasized the need for greener chemistry approaches, including biocatalytic methods, to address these challenges. Several biotech firms are now investing in enzyme-mediated synthesis pathways, which could revolutionize the production landscape in the coming years.

In conclusion, 5'-O-DMT-2'-TBDMS-Uridine (CAS: 81246-80-2) continues to be a pivotal compound in nucleic acid therapeutics, with ongoing research uncovering new synthetic methods and therapeutic applications. The integration of advanced catalytic systems, mRNA technology, and sustainable production practices positions this molecule at the forefront of modern pharmaceutical innovation. Future studies are expected to further elucidate its role in next-generation therapies and large-scale manufacturing processes.

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Amadis Chemical Company Limited
(CAS:81246-80-2)5'-O-DMT-2'-TBDMS-Uridine
A848822
Purity:99%
Quantity:5g
Price ($):192.0